molecular formula C11H8F2N2O3 B14900070 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid

3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid

Cat. No.: B14900070
M. Wt: 254.19 g/mol
InChI Key: LSCJLPWURCCICL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluorocarbene reagents, which react with suitable precursors under specific conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of stable difluoromethylation reagents can be employed to achieve efficient production. The choice of reagents and reaction conditions is crucial to minimize by-products and optimize the overall process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s ability to participate in hydrogen bonding and other non-covalent interactions is key to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is unique due to its specific combination of functional groups and the cinnoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H8F2N2O3

Molecular Weight

254.19 g/mol

IUPAC Name

3-(difluoromethyl)-8-methoxycinnoline-6-carboxylic acid

InChI

InChI=1S/C11H8F2N2O3/c1-18-8-4-6(11(16)17)2-5-3-7(10(12)13)14-15-9(5)8/h2-4,10H,1H3,(H,16,17)

InChI Key

LSCJLPWURCCICL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)C(F)F

Origin of Product

United States

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